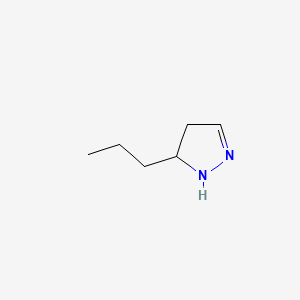
2-Chloro-5-fluoro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-fluoro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine is a chemical compound with the molecular formula C13H14ClFN3O2S. It is a pyrimidine derivative known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of chloro, fluoro, and isopropylsulfonyl groups attached to a pyrimidine ring, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine typically involves multi-step reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 2-chloro-5-fluoropyrimidine with an appropriate boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include scaling up the Suzuki-Miyaura coupling reaction and employing advanced purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Chloro-5-fluoro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: As mentioned earlier, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro or fluoro groups.
科学的研究の応用
2-Chloro-5-fluoro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound can be used in the development of agrochemicals, such as pesticides and herbicides.
作用機序
The mechanism of action of 2-Chloro-5-fluoro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
2-Chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine: Another pyrimidine derivative with similar structural features.
5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine: A scaffold used in the preparation of potent deoxycytidine kinase inhibitors.
Uniqueness
2-Chloro-5-fluoro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine is unique due to the presence of the isopropylsulfonyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar pyrimidine derivatives.
特性
分子式 |
C13H13ClFN3O2S |
|---|---|
分子量 |
329.78 g/mol |
IUPAC名 |
2-chloro-5-fluoro-N-(2-propan-2-ylsulfonylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C13H13ClFN3O2S/c1-8(2)21(19,20)11-6-4-3-5-10(11)17-12-9(15)7-16-13(14)18-12/h3-8H,1-2H3,(H,16,17,18) |
InChIキー |
OCXREYMNORZQKT-UHFFFAOYSA-N |
正規SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Bromo-3-phenylbenzo[c]isoxazole](/img/structure/B13651665.png)

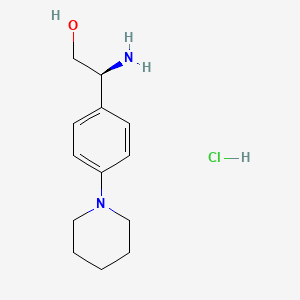
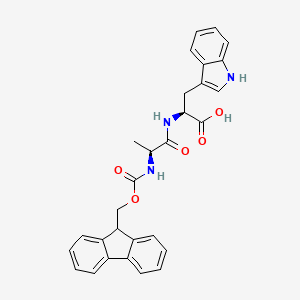
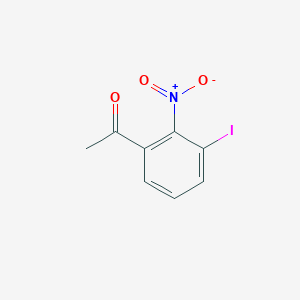
![Potassium trifluoro[2-fluoro-5-(trifluoromethyl)phenyl]boranuide](/img/structure/B13651684.png)
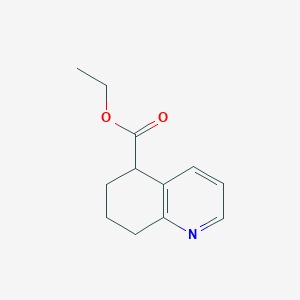
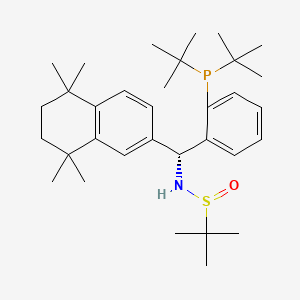
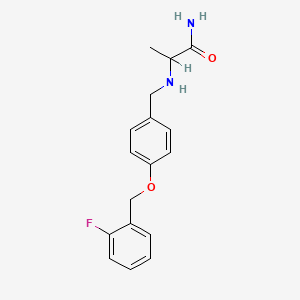
![1-Cyclopropyl-2-(5,6-dimethyl-1h-benzo[d]imidazol-1-yl)ethan-1-amine](/img/structure/B13651715.png)
